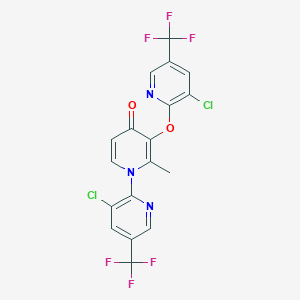

![molecular formula C14H9N7OS B2478015 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396785-99-1](/img/structure/B2478015.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that is often included in a wide variety of biologically active compounds and various photovoltaic devices . It has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds containing the benzo[c][1,2,5]thiadiazole moiety usually involves cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles . The best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis

The structure of newly synthesized compounds containing benzo[c][1,2,5]thiadiazole is usually established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

Compounds containing the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Anticancer Agents

A study focused on the synthesis of novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which are known for their significant biological properties. These compounds were synthesized via a microwave-assisted, solvent-free method and evaluated for their anticancer activity against several human cancer cell lines. The study found that some synthesized compounds exhibited promising anticancer activities with GI50 values comparable to the standard drug Adriamycin, indicating their potential as anticancer agents (Tiwari et al., 2017).

Antibacterial and Antifungal Activities

Another research highlighted the synthesis of heterocyclic compounds involving thiadiazole and benzamide derivatives, aimed at evaluating their antibacterial and antifungal activities. The study reported that these synthesized compounds demonstrated significant antimicrobial properties against various gram-positive, gram-negative bacteria, and fungi, underscoring their potential as antimicrobial agents (Patel & Patel, 2015).

Photophysical Properties and Fluorescence Characteristics

Research into the synthesis of benzamide derivatives containing thiadiazoles and their corresponding BF2 complexes explored their photophysical properties. The study discovered that these compounds exhibited excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), making them potential candidates for applications in organic electronics and fluorescence-based bioimaging (Zhang et al., 2017).

Development of Antimicrobial Agents

Further research aimed at developing new antimicrobial agents synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives. These compounds were found to exhibit more potent antibacterial activity against Gram-positive strains compared to reference drugs. Particularly, some molecules showed high growth inhibitory effects against all tested pathogens, highlighting their potential as effective antimicrobial agents (Bikobo et al., 2017).

Anticancer Evaluation of Benzamide Derivatives

Another study in the field synthesized a series of benzamide derivatives and evaluated them for their anticancer activity against several cancer cell lines. The results indicated that most of the tested compounds showed moderate to excellent anticancer activity, with some derivatives displaying higher activities than the reference drug etoposide. This highlights the potential of these compounds as promising anticancer agents (Ravinaik et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide are lysosomes and mitochondria . These organelles play crucial roles in cellular processes. Lysosomes are involved in waste disposal, while mitochondria are the powerhouses of the cell, generating energy through ATP production.

Mode of Action

This compound interacts with its targets through a process known as aggregation-induced emission (AIE) . It exhibits a unique dual organelle targeting property, with bright near-infrared emission at 736 nm, high singlet oxygen quantum yield (0.442), and good biocompatibility and photostability .

Biochemical Pathways

Upon light irradiation, there is a significant decrease in mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagosomes and lysosomes, which further induces cell apoptosis . This enhances the anti-tumor activity in cancer treatment .

Pharmacokinetics

Its positive charge and amphiphilic structure suggest it may have good bioavailability

Result of Action

The compound’s action results in the generation of reactive oxygen species (ROS), which cause membrane damage and kill bacteria . In addition, it can effectively inhibit tumor growth under light irradiation .

Action Environment

Environmental factors such as light exposure and pH levels can influence the compound’s action, efficacy, and stability. For instance, its AIE property is activated upon light irradiation . The compound’s stability and efficacy in various physiological environments need further investigation.

Eigenschaften

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N7OS/c22-14(15-10-7-4-8-11-12(10)19-23-18-11)13-16-20-21(17-13)9-5-2-1-3-6-9/h1-8H,(H,15,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPUZVINSDLTHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2477945.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2477946.png)

![3-(3-Bromo-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2477954.png)